molecular formula C18H25N5O B11247001 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,2-dimethylpropanamide

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,2-dimethylpropanamide

Cat. No.: B11247001
M. Wt: 327.4 g/mol
InChI Key: YGPOTACMEUSJNA-UHFFFAOYSA-N
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Description

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,2-dimethylpropanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes a pyrimidine ring and a phenyl group, making it a subject of interest in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,2-dimethylpropanamide involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid in the presence of a coupling agent such as (O-(benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) TBTU . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,2-dimethylpropanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,2-dimethylpropanamide can be compared with other similar compounds, such as:

    N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound also contains a pyrimidine ring and is studied for its anti-angiogenic and DNA cleavage activities.

    N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives: These compounds are known for their antibacterial activity.

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H25N5O/c1-6-19-15-11-12(2)20-17(23-15)22-14-9-7-13(8-10-14)21-16(24)18(3,4)5/h7-11H,6H2,1-5H3,(H,21,24)(H2,19,20,22,23)

InChI Key

YGPOTACMEUSJNA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C(C)(C)C

Origin of Product

United States

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